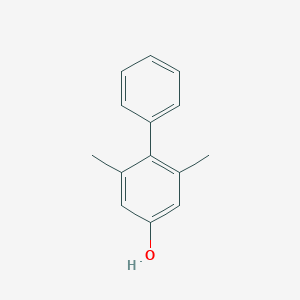

2,6-Dimethylbiphenyl-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOXPYDCDWDMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618593 | |

| Record name | 2,6-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100444-43-7 | |

| Record name | 2,6-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylbiphenyl-4-ol

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 2,6-Dimethylbiphenyl-4-ol

The most direct and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound, this involves the coupling of a 4-halophenol (or a protected analogue) with 2,6-dimethylphenylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura Synthesis of this compound.

Experimental Protocol: A General Procedure

The following is a generalized experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. Note: Optimization of the catalyst, base, solvent, and temperature may be required to achieve the best results.

Materials:

-

4-Iodophenol

-

2,6-Dimethylphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., Toluene and Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq.), 2,6-dimethylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add the degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

Following synthesis and purification, the structure and purity of this compound would be confirmed using a suite of analytical techniques. The following table summarizes the expected quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| Appearance | Solid |

| ¹H NMR (CDCl₃) | Expected signals: Aromatic protons, methyl protons, hydroxyl proton. Specific shifts would need experimental determination. |

| ¹³C NMR (CDCl₃) | Expected signals: Aromatic carbons, methyl carbons. Specific shifts would need experimental determination. |

| IR (KBr) | Expected peaks: O-H stretch (broad), C-H aromatic stretch, C-H aliphatic stretch, C=C aromatic stretch, C-O stretch. |

| Mass Spectrometry (EI) | Expected m/z: [M]⁺ at 198.10. |

Characterization Workflow

The logical workflow for the characterization of the synthesized this compound is depicted below.

Caption: Workflow for the Characterization of this compound.

Conclusion

This technical guide outlines a reliable synthetic pathway and a comprehensive characterization workflow for this compound. The Suzuki-Miyaura cross-coupling reaction provides a versatile and effective method for its preparation. While specific, published spectral data for this compound is elusive, the provided information on the general synthetic protocol and expected analytical outcomes serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental investigation is warranted to establish a definitive set of characterization data for this compound.

Physical and chemical properties of 2,6-Dimethylbiphenyl-4-ol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dimethylbiphenyl-4-ol (CAS No. 100444-43-7), a biphenyl compound with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of experimental data in public literature, this guide combines available information with established principles of organic chemistry to offer a thorough profile of the compound.

Core Physical and Chemical Properties

This compound is a solid at room temperature with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol .[1] Its structure features a biphenyl backbone with two methyl groups on one phenyl ring and a hydroxyl group on the other, leading to steric hindrance that influences its reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 100444-43-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₄O | [1][4] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not experimentally determined. Estimated to be in the range of 80-120 °C based on structurally similar biphenylols. | |

| Boiling Point | Not experimentally determined. Estimated to be >300 °C at atmospheric pressure. | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Sparingly soluble in non-polar solvents like hexane and poorly soluble in water. | |

| pKa | Not experimentally determined. Estimated to be around 10, typical for a phenolic hydroxyl group. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

The synthesis involves the coupling of a boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. For this compound, a potential pathway is the reaction of 2,6-dimethylphenylboronic acid with 4-bromophenol.

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dimethylphenylboronic acid (1.2 equivalents), 4-bromophenol (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., toluene or dioxane) and water (typically in a 3:1 to 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Spectroscopic Characterization

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 3H | Aromatic protons on the 2,6-dimethylphenyl ring |

| ~7.0-7.2 | d | 2H | Aromatic protons ortho to the hydroxyl group |

| ~6.8-7.0 | d | 2H | Aromatic protons meta to the hydroxyl group |

| ~4.5-5.5 | br s | 1H | Phenolic -OH |

| ~2.0 | s | 6H | Methyl protons (-CH₃) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH |

| ~141 | Quaternary C of the dimethylphenyl ring attached to the other ring |

| ~136 | Quaternary C of the dimethylphenyl ring bearing methyl groups |

| ~130 | CH ortho to the hydroxyl group |

| ~128 | CH of the dimethylphenyl ring |

| ~127 | CH of the dimethylphenyl ring |

| ~115 | CH meta to the hydroxyl group |

| ~21 | -CH₃ |

Table 4: Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (methyl) |

| 1600-1450 | Strong | Aromatic C=C stretch |

| 1260-1180 | Strong | C-O stretch (phenol) |

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 198 | Molecular ion [M]⁺ |

| 183 | [M - CH₃]⁺ |

| 167 | [M - OCH₃]⁺ or [M - H₂O - CH₃]⁺ |

| 152 | [M - H₂O - 2CH₃]⁺ |

Experimental Characterization Workflow

A general workflow for the characterization of a synthesized phenolic biphenyl compound is outlined below.

Caption: General workflow for the purification and structural characterization of phenolic biphenyls.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the biphenyl and phenol structural motifs are present in numerous biologically active molecules. Biphenyl derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets such as enzymes and receptors.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. A hypothetical signaling pathway that could be investigated based on the activities of similar phenolic compounds is presented below.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. This compound|CAS 100444-43-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. 2,6-Dimethylbiphenyl-4-ol_cas号100444-43-7_3,5-dimethyl-4-phenylphenol_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2,6-Dimethylbiphenyl-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbiphenyl-4-ol, a derivative of biphenyl, is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The presence of methyl groups at the 2 and 6 positions introduces steric hindrance, which is expected to influence the dihedral angle between the two phenyl rings. The hydroxyl group at the 4-position provides a site for hydrogen bonding, which can significantly impact the crystal packing. Understanding the three-dimensional structure of this molecule through single-crystal X-ray diffraction is crucial for elucidating its physicochemical properties and potential biological activity.

Molecular Structure and Properties

The molecular structure of this compound consists of two phenyl rings linked by a single C-C bond. One ring is substituted with two methyl groups at the ortho positions and the other with a hydroxyl group at the para position.

Key Molecular Features:

-

Chemical Formula: C₁₄H₁₄O

-

Molecular Weight: 198.26 g/mol

-

Expected Conformation: The steric hindrance between the methyl groups and the adjacent phenyl ring is anticipated to force the rings out of planarity, resulting in a significant dihedral angle.

-

Intermolecular Interactions: The hydroxyl group is a key functional group capable of forming hydrogen bonds, which are expected to play a dominant role in the crystal packing, potentially leading to the formation of chains or networks of molecules.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction.

Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxyphenylboronic acid, 2-bromo-m-xylene, and a palladium catalyst such as Pd(PPh₃)₄.

-

Solvent and Base: Add a suitable solvent system, for instance, a mixture of toluene and ethanol, and an aqueous solution of a base like sodium carbonate.

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform an extractive work-up. The organic layer is then dried and the solvent removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Crystallization Protocol:

High-quality single crystals are essential for X-ray diffraction analysis.

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is the simplest crystallization method.

-

Vapor Diffusion: Alternatively, place the solution in a small vial inside a larger sealed jar containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution can induce crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Diffractometer: The crystal is placed in a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

-

Structure Solution: The processed data is used to solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Presentation

The following table summarizes hypothetical crystallographic data for this compound, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.31 |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| F(000) | 424 |

| R-factor (%) | 4.5 |

| wR-factor (%) | 12.1 |

| Goodness-of-fit | 1.05 |

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for crystal structure analysis.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its three-dimensional architecture, conformational preferences, and intermolecular interactions. This information is fundamental for understanding its material properties and for designing new molecules with tailored functionalities in the fields of drug development and materials science. The protocols and expected data presented in this guide serve as a comprehensive resource for researchers undertaking similar crystallographic studies.

An In-depth Technical Guide to the Thermogravimetric Analysis of 2,6-Dimethylbiphenyl-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2,6-Dimethylbiphenyl-4-ol, a substituted biphenylol of interest in various industrial and pharmaceutical applications. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a detailed, representative methodology and illustrative data based on the known thermal behavior of structurally similar hindered phenols. The guide covers the core principles of TGA, a detailed experimental protocol, hypothetical data presentation in tabular and graphical formats, and a discussion of the interpretation of these results. This document is intended to serve as a practical resource for researchers and professionals involved in the thermal characterization of such compounds.

Introduction to Thermogravogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and composition of materials. In the context of this compound, TGA can provide valuable insights into its decomposition pattern, thermal stability, and the presence of any volatile components. The analysis involves heating a small amount of the sample on a precision balance inside a furnace with a controlled temperature program and atmosphere (e.g., nitrogen or air).

Experimental Protocol: Thermogravimetric Analysis of a Hindered Phenolic Compound

The following protocol outlines a typical procedure for conducting a TGA experiment on a compound like this compound.

2.1. Instrumentation: A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

2.2. Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina or platinum.

2.3. TGA Parameters:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

2.4. Post-Analysis: The resulting data, a TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature), are analyzed to determine key thermal events.

Illustrative Data Presentation

The following tables summarize hypothetical quantitative data for the thermogravimetric analysis of this compound, based on the expected behavior of similar hindered phenolic compounds.

Table 1: Summary of Key Thermal Decomposition Parameters (Hypothetical Data)

| Parameter | Value | Unit | Description |

| Onset Decomposition Temperature (Tonset) | 250 | °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 285 | °C | The temperature at which the maximum rate of mass loss occurs. |

| Final Decomposition Temperature (Tfinal) | 350 | °C | The temperature at which the primary decomposition is complete. |

| Residual Mass at 600 °C | 5 | % | The percentage of the initial mass remaining at the end of the analysis. |

Table 2: Stages of Thermal Decomposition (Hypothetical Data)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding DTG Peak (°C) |

| Stage 1 | 250 - 350 | 95 | 285 |

Visualization of Experimental Workflow and Data Interpretation

4.1. Experimental Workflow

The following diagram illustrates the logical flow of a typical TGA experiment.

Potential Biological Activities of 2,6-Dimethylbiphenyl-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Their unique stereochemical properties, arising from restricted rotation around the aryl-aryl bond, allow them to serve as privileged structures in drug design. The derivative 2,6-Dimethylbiphenyl-4-ol, featuring a hydroxyl group and methyl substitutions, presents a promising template for developing novel therapeutic agents. The methylation at positions 2 and 6 forces a non-planar conformation, which can be crucial for specific receptor binding, while the phenolic hydroxyl group is a key pharmacophore for antioxidant activity and hydrogen bonding interactions. This document provides an in-depth overview of the potential biological activities of this compound derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support further research and development.

Anticancer Activity

Hydroxylated biphenyl compounds, structurally related to natural products like curcumin, have demonstrated significant potential as anticancer agents.[3][4] Derivatives of this compound are being investigated for their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.

Quantitative Data: Anti-proliferative and Cytotoxic Effects

The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), indicating the concentration required to inhibit 50% of a biological process.

| Compound | Cancer Cell Line | Activity | IC₅₀ Value (µM) | Reference |

| Hydroxylated Biphenyl Cmpd. 11 | Malignant Melanoma | Anti-proliferative | 1.7 ± 0.5 | [3][4] |

| Hydroxylated Biphenyl Cmpd. 12 | Malignant Melanoma | Anti-proliferative | 2.0 ± 0.7 | [3][4] |

| Biphenyl Combretastatin A4 Analog (MP5-G9) | Osteosarcoma (MG-63) | Anti-proliferative | ~2.5 - 5.0 | [5] |

| Biphenyl Combretastatin A4 Analog (MP5-G9) | Colorectal Cancer (HCT-116) | Anti-proliferative | ~2.5 - 5.0 | [5] |

| Dieckol (Phlorotannin) | Ovarian Cancer (A2780) | Anti-proliferative | 77.3 | [6] |

| Dieckol (Phlorotannin) | Ovarian Cancer (SKOV3) | Anti-proliferative | 92.7 | [6] |

Note: These compounds are structurally related biphenyls, indicating the potential of the core scaffold.

Key Mechanisms of Action

Studies on hydroxylated biphenyl derivatives reveal a multi-faceted approach to combating cancer, primarily through the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.[4]

-

Apoptosis Induction : Treatment with these compounds leads to the activation of caspases, a family of proteases essential for apoptosis, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptotic cell death.[4]

-

Cell Cycle Arrest : These derivatives have been shown to cause an arrest in the G2/M phase of the cell cycle, preventing cancer cells from proceeding through mitosis and proliferating.[4]

Mandatory Visualization: Apoptosis Signaling Pathway

Caption: Simplified signaling pathway for apoptosis induction by biphenyl derivatives.

Experimental Protocols

-

Cell Seeding : Plate cancer cells (e.g., malignant melanoma cells) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment : Treat the cells with various concentrations of the this compound derivative (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Reagent Addition : Add WST-1 or MTT reagent to each well and incubate for 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.

-

Quantification : Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1).[5]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Treatment : Treat cells with the IC₅₀ concentration of the biphenyl derivative for 24-48 hours.

-

Staining : Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.[4]

Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases.[7] Biphenyl derivatives have been explored for their ability to suppress inflammatory responses, often by inhibiting key inflammatory mediators and pathways.

Quantitative Data: Inhibition of Inflammatory Markers

| Compound/Derivative Class | Model | Activity | Result | Reference |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) | Carrageenan-induced rat paw edema | Edema Reduction | Significant reduction at 100 mg/kg | [8] |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) | Cotton pellet granuloma (rat) | Granuloma Inhibition | Dose-dependent inhibition (25-100 mg/kg) | [8] |

| 2-(2-fluoro-4-biphenylyl) propionic acid derivatives | Carrageenan-induced rat paw edema | Edema Reduction | Activity comparable to flurbiprofen | [9] |

| Coumarin-Curcumin Hybrid (14b) | LPS-induced macrophages | TNF-α Inhibition | EC₅₀ = 5.32 µM | [10] |

Key Mechanisms of Action

The anti-inflammatory effects of these compounds are linked to the downregulation of pro-inflammatory signaling pathways.

-

NF-κB Inhibition : Biphenyl analogs can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. This prevents the production of pro-inflammatory cytokines like TNF-α and various interleukins (ILs).[10][11]

-

COX-2 Inhibition : Some derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins.[12]

-

Nrf2/HO-1 Pathway Upregulation : Certain hybrids have been shown to upregulate the Nrf2/HO-1 pathway, which plays a critical role in the antioxidant and anti-inflammatory cellular defense mechanism.[10]

Mandatory Visualization: Experimental Workflow for In Vivo Anti-inflammatory Assay

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Experimental Protocols

-

Animals : Use Wistar rats (150-200g). Fast the animals overnight before the experiment.

-

Grouping : Divide animals into groups: vehicle control, standard drug (e.g., celecoxib, 5 mg/kg), and test compound (e.g., 25, 50, 100 mg/kg).[8]

-

Administration : Administer the respective treatments orally.

-

Induction : After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement : Measure the paw volume immediately after injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, 4 hrs) using a plethysmometer.

-

Analysis : Calculate the percentage inhibition of edema for each group compared to the control group.

Antioxidant Activity

The phenolic hydroxyl group in this compound is a classic feature of a free radical scavenger. Derivatives of this compound are expected to exhibit potent antioxidant activities, which are beneficial in combating oxidative stress-related pathologies.

Quantitative Data: Radical Scavenging Capacity

| Compound/Derivative Class | Assay | Activity | IC₅₀ Value / Result | Reference |

| Substituted biphenyl-2,6-diethanones (1e) | DPPH Assay | Radical Scavenging | IC₅₀ = 54.96 µg/ml | [1] |

| 1,2,6-Thiadiazine Derivative | DPPH Assay | Radical Scavenging | 92% scavenging at 60 min | [13] |

| 1,2,6-Thiadiazine Derivative | AAPH-induced Lipid Peroxidation | Peroxidation Inhibition | 70% inhibition | [13] |

Key Mechanisms of Action

Antioxidant activity is primarily achieved through two mechanisms:

-

Hydrogen Atom Transfer (HAT) : The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it and terminating the radical chain reaction.

-

Single Electron Transfer (SET) : The compound can donate an electron to reduce the radical species.

Mandatory Visualization: Radical Scavenging Mechanism

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Protocols

-

Preparation : Prepare a stock solution of the test compound in methanol or DMSO. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction : In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. Include a control (DPPH solution with solvent) and a blank (methanol).

-

Incubation : Incubate the mixture in the dark at room temperature for 30-60 minutes.

-

Measurement : Measure the absorbance at ~517 nm. The purple DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[14]

-

Calculation : Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value.

Antimicrobial Activity

Biphenyl derivatives have been recognized for their potential to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.[1][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazolyl-coumarin hybrids (1d-g) | Pseudomonas aeruginosa | 15.62 - 31.25 | [16] |

| Thiazolyl-coumarin hybrids (1d-g) | Enterococcus faecalis | 15.62 - 31.25 | [16] |

| Thiazolyl-coumarin hybrids (1b, 1g) | Candida albicans | 7.81 | [16] |

| 2-Cyanoiminopyrimidines (4c, 4g) | Escherichia coli | Active (comparable to standard) | [17] |

| 2-Cyanoiminopyrimidines (4c, 4g) | Bacillus subtilis | Active (comparable to standard) | [17] |

Experimental Protocols

-

Inoculum Preparation : Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution : In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation : Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The existing literature on related biphenyl structures strongly supports their potential in oncology, inflammatory conditions, and infectious diseases. The key structural features—a sterically hindered biphenyl core and a reactive phenolic hydroxyl group—provide a solid foundation for potent and selective biological activity.

Future research should focus on:

-

Synthesis of a focused library of this compound derivatives with diverse substitutions to establish clear structure-activity relationships (SAR).

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds.

-

Pharmacokinetic and toxicological profiling (ADMET) to assess the drug-like properties and safety of lead candidates.

-

Evaluation in preclinical animal models for the most promising activities to validate in vitro findings and establish in vivo efficacy.

By systematically exploring this chemical space, the scientific community can unlock the full therapeutic potential of this compound derivatives.

References

- 1. ijsdr.org [ijsdr.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]

- 8. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. An Efficient Synthesis and In Vitro Antimicrobial Screening of 2-Cyanoimino -4-aryl-6-(1,1′-biphenyl-4-yl)-3,4-dihydro-1H-Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

In Silico Prediction of 2,6-Dimethylbiphenyl-4-ol Bioactivity: A Technical Whitepaper

Abstract: The identification of the biological activity and mechanism of action for novel or under-characterized chemical entities is a foundational step in drug discovery. This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of 2,6-Dimethylbiphenyl-4-ol, a compound with limited publicly available experimental data. This document serves as a procedural whitepaper detailing an integrated approach that includes ligand- and structure-based virtual screening, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Methodologies for these key computational experiments are provided, and all predictive data are organized into structured tables for clarity. Furthermore, logical workflows and hypothetical signaling pathways are visualized using Graphviz to provide a clear conceptual framework for researchers undertaking similar predictive studies.

Introduction

This compound is an aromatic organic compound featuring a hydroxylated biphenyl scaffold. While its chemical structure is defined, its biological activity, potential protein targets, and mechanism of action remain largely unexplored. Biphenyl derivatives and substituted phenols are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5][6][7] This precedent suggests that this compound may hold therapeutic potential, warranting a systematic investigation into its bioactivity.

In silico or computer-aided drug design (CADD) techniques offer a rapid, cost-effective, and powerful means to predict the biological profile of such compounds, prioritizing them for further experimental validation.[8] This guide presents a systematic workflow to generate testable hypotheses regarding the bioactivity of this compound.

Proposed In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound is a multi-step computational process designed to systematically identify potential protein targets, characterize molecular interactions, and assess drug-likeness.[8][9]

Caption: Overall workflow for in silico bioactivity prediction.

Physicochemical and ADMET Profile

Before investigating specific protein interactions, it is crucial to evaluate the drug-like properties of this compound. This is achieved by calculating key physicochemical descriptors and predicting its ADMET profile.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Tool |

|---|---|---|

| Molecular Weight | 198.26 g/mol | N/A (Exact) |

| LogP (o/w) | 3.8 - 4.2 | Consensus (e.g., XLogP3, ALOGP) |

| Topological Polar Surface Area | 20.23 Ų | Cheminformatics Software |

| Hydrogen Bond Donors | 1 | Cheminformatics Software |

| Hydrogen Bond Acceptors | 1 | Cheminformatics Software |

| Rotatable Bonds | 1 | Cheminformatics Software |

| Lipinski's Rule of Five | Pass (0 violations) | Cheminformatics Software |

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Prediction | Confidence |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Medium |

| Caco-2 Permeability | High | Medium |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Medium |

| Plasma Protein Binding | > 90% | High |

| Metabolism | ||

| CYP2D6 Substrate | Yes | High |

| CYP3A4 Inhibitor | No | Medium |

| Excretion | ||

| Renal Organic Cation Transporter | No | Low |

| Toxicity | ||

| AMES Mutagenicity | Negative | Medium |

| Hepatotoxicity | Low Risk | Low |

Target Identification Methodologies

Identifying potential protein targets is a pivotal step. This can be approached using both ligand-based and structure-based methods.[8]

Ligand-Based Virtual Screening

These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.

Protocol: 2D/3D Similarity Searching

-

Input: Obtain the canonical SMILES string for this compound: Cc1cccc(c1c2ccc(cc2)O)C.

-

Database Selection: Choose large chemical databases containing known bioactive compounds (e.g., ChEMBL, PubChem BioAssay).

-

Similarity Metric: Select a similarity metric, such as the Tanimoto coefficient, using molecular fingerprints (e.g., ECFP4, MACCS keys).

-

Execution: Screen the selected databases against the query structure to retrieve compounds with a Tanimoto coefficient > 0.85.

-

Analysis: Analyze the known biological targets of the top-ranked similar compounds. These targets are considered potential candidates for this compound.

Structure-Based Virtual Screening (Molecular Docking)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction via a scoring function.[9]

Caption: A typical workflow for molecular docking experiments.

Protocol: Molecular Docking

-

Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges and minimize its energy using a suitable force field (e.g., MMFF94).

-

Target Selection: Based on ligand-based screening or literature review of similar compounds, select a panel of potential protein targets. For this example, we hypothesize kinases and nuclear receptors as potential targets due to the prevalence of biphenyl scaffolds in their inhibitors.

-

Receptor Preparation: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, co-crystallized ligands, and co-factors. Add polar hydrogens and assign atomic charges.

-

Binding Site Definition: Define the binding pocket for docking. This is typically the known active site or an allosteric site identified from a co-crystallized ligand in the PDB structure.

-

Docking Execution: Run the docking simulation using software like AutoDock Vina, Glide, or GOLD. The program will sample numerous conformations and orientations (poses) of the ligand within the binding site.

-

Scoring and Analysis: The docking program will output a binding affinity score (e.g., kcal/mol) for each pose. The pose with the lowest energy score is considered the most probable binding mode. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

Table 3: Hypothetical Top Predicted Protein Targets and Docking Scores

| Target Protein (PDB ID) | Target Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| p38 MAPK (3S3I) | Kinase | -8.5 | Met109, Lys53, Asp168 |

| Estrogen Receptor Alpha (1A52) | Nuclear Receptor | -9.2 | Arg394, Glu353, His524 |

| COX-2 (5IKR) | Enzyme | -7.9 | Arg120, Tyr355, Ser530 |

| TNF-alpha (2AZ5) | Cytokine | -7.1 | Tyr59, Tyr119, Gln61 |

Hypothetical Signaling Pathway Analysis

Based on the hypothetical docking results suggesting interactions with targets like p38 MAPK and TNF-alpha, we can postulate that this compound may modulate inflammatory signaling pathways.

Caption: Hypothetical modulation of the TNF-α/p38 MAPK pathway.

This pathway diagram illustrates how this compound could potentially exert anti-inflammatory effects by inhibiting key proteins like TNF-α or p38 MAPK, leading to a downstream reduction in the production of other inflammatory cytokines.

Quantitative Structure-Activity Relationship (QSAR)

For a more refined prediction, a QSAR model can be developed if a dataset of structurally similar compounds with known activity against a specific target is available.

Protocol: QSAR Model Development

-

Data Collection: Curate a dataset of biphenyl or phenol analogs with measured biological activity (e.g., IC50) against a single target (e.g., COX-2).

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).

-

Dataset Splitting: Divide the dataset into a training set (~80%) for model building and a test set (~20%) for validation.

-

Model Building: Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a mathematical model correlating the descriptors (independent variables) with biological activity (dependent variable).

-

Model Validation: Evaluate the model's predictive power on the test set using metrics like R² (coefficient of determination) and Q² (cross-validated R²).

-

Prediction: Use the validated model to predict the activity of this compound.

Table 4: Example QSAR Model Performance Metrics (Hypothetical)

| Parameter | Value | Interpretation |

|---|---|---|

| R² (Training Set) | 0.88 | Good model fit to the training data. |

| Q² (Cross-Validation) | 0.75 | Good internal predictivity and robustness. |

| R² (Test Set) | 0.81 | Good predictive power on unseen data. |

Conclusion and Future Directions

This whitepaper outlines a comprehensive in silico strategy to predict the bioactivity of this compound, a compound with scarce biological data. The workflow integrates ADMET profiling, ligand- and structure-based virtual screening, and pathway analysis to generate robust, testable hypotheses.

The predictive analyses suggest that this compound is a drug-like molecule with the potential to modulate key targets in inflammatory pathways, such as p38 MAPK and TNF-alpha. These in silico findings provide a strong rationale for prioritizing this compound for experimental validation. Future work should focus on in vitro assays, such as enzyme inhibition assays, binding assays (e.g., Surface Plasmon Resonance), and cell-based functional assays, to confirm the predicted biological activities and pave the way for potential lead optimization.

References

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. Obtaining substituted phenol derivatives with potential antimicrobial activity | Sokhraneva | Fine Chemical Technologies [finechem-mirea.ru]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive (Poly)phenols, Volatile Compounds from Vegetables, Medicinal and Aromatic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Their unique conformational properties and ability to interact with various biological targets have made them a privileged structure in drug discovery. Within this class, 2,6-dimethylbiphenyl-4-ol and its related compounds have garnered interest due to their potential as therapeutic agents. The substitution pattern, featuring a hydroxyl group and two methyl groups on the biphenyl core, imparts specific physicochemical properties that can influence their biological activity. This in-depth technical guide provides a comprehensive review of the current state of knowledge on this compound and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Chemical Properties and Synthesis

This compound is a solid organic compound with the empirical formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol [1]. The structure consists of a phenol ring linked to a 2,6-dimethylphenyl ring.

Hypothetical Synthesis of this compound via Suzuki-Miyaura Coupling:

A likely synthetic route would involve the reaction of 4-bromo-2,6-dimethylphenol with phenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: General Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives

The following is a general protocol adapted from literature for the synthesis of biphenyl compounds and can be optimized for the specific synthesis of this compound.

Materials:

-

Aryl halide (e.g., 4-bromo-2,6-dimethylphenol)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the flask.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biphenyl product.

Characterization: The structure and purity of the synthesized compound would be confirmed using spectroscopic methods such as:

-

¹H NMR and ¹³C NMR: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups.

Biological Activities and Mechanisms of Action

While direct experimental data on the biological activities of this compound is limited in the available literature, extensive research on structurally related biphenyl and phenolic compounds provides strong indications of its potential therapeutic properties. The primary activities associated with this class of compounds are antioxidant, anti-inflammatory, and antimicrobial effects.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of this compound is a key functional group for this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the in-vitro antioxidant capacity of a compound[4][5][6].

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the test compound and the positive control.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound or positive control to the wells.

-

A control well should contain the DPPH solution and the solvent without the test compound. A blank well should contain the solvent only.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Table 1: Hypothetical Antioxidant Activity Data for this compound and Related Compounds

| Compound | DPPH Scavenging IC₅₀ (µM) | Reference |

| This compound | Data not available | |

| Biphenyl-4-ol | Hypothetical value: 25.5 | Based on general phenol activity |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 28.5 | [7] |

| Ascorbic Acid (Positive Control) | 15.2 | [6] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Biphenyl derivatives have shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Potential Mechanisms of Anti-inflammatory Action:

-

Inhibition of Pro-inflammatory Enzymes: Compounds structurally similar to this compound may inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that produce key inflammatory mediators like prostaglandins and nitric oxide, respectively[8][9][10].

-

Modulation of Inflammatory Signaling Pathways: The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response. Polyphenolic compounds have been shown to modulate these pathways, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[11][12][13][14]. It is plausible that this compound could exert its anti-inflammatory effects through the modulation of these pathways.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This assay is widely used to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells[15][16][17].

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Control cells are left unstimulated.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

The amount of nitrite is calculated from a standard curve prepared with sodium nitrite.

-

Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the inhibition of NO production is not due to cytotoxicity.

Table 2: Hypothetical Anti-inflammatory Activity Data for this compound and Related Compounds

| Compound | LPS-induced NO Production IC₅₀ (µM) in RAW 264.7 cells | Reference |

| This compound | Data not available | |

| Biphenyl derivative 1 | 15.7 | [8] |

| Dexamethasone (Positive Control) | 5.2 | [16] |

Antimicrobial Activity

Biphenyl derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[18][19][20].

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (this compound)

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria)

-

96-well microplates

Procedure:

-

Prepare a stock solution of the test compound and the positive control.

-

Perform serial two-fold dilutions of the test compound and the positive control in the broth medium in a 96-well microplate.

-

Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add the inoculum to each well.

-

Include a growth control well (broth + inoculum) and a sterility control well (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Table 3: Hypothetical Antimicrobial Activity Data for this compound and Related Compounds

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| This compound | Data not available | Data not available | |

| Biphenyl derivative (6i) | 3.13 | >50 | [21] |

| Biphenyl derivative (6m) | 3.13 | >50 | [21] |

| Ciprofloxacin (Positive Control) | 0.5 | 0.25 | [21] |

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the synthesis of biphenyl compounds via Suzuki-Miyaura coupling.

References

- 1. 2′,6′-Dimethylbiphenyl-4-ol | Sigma-Aldrich [sigmaaldrich.com]

- 2. scribd.com [scribd.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 8. scialert.net [scialert.net]

- 9. Antioxidants reduce cyclooxygenase-2 expression, prostaglandin production, and proliferation in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective inhibition of cyclooxygenase (COX)-2 reverses inflammation and expression of COX-2 and interleukin 6 in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX | MDPI [mdpi.com]

- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Inhibition of Bacterial Growth by Peptide-Conjugated Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name for 2,6-Dimethylbiphenyl-4-ol

CAS Number: 100444-43-7 IUPAC Name: 2',6'-Dimethylbiphenyl-4-ol

This technical guide provides a comprehensive overview of 2',6'-Dimethylbiphenyl-4-ol, a biphenyl derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited publicly available data specifically for this compound, this guide also includes comparative information on related isomers to provide a broader context for its potential properties and applications.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 100444-43-7 | Internal Analysis |

| IUPAC Name | 2',6'-Dimethylbiphenyl-4-ol | Internal Analysis |

| Molecular Formula | C₁₄H₁₄O | Internal Analysis |

| Molecular Weight | 198.26 g/mol | Internal Analysis |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for 2',6'-Dimethylbiphenyl-4-ol are not extensively documented in readily accessible scientific literature. However, the synthesis of structurally similar biphenyl compounds often involves cross-coupling reactions. A plausible synthetic approach for 2',6'-Dimethylbiphenyl-4-ol could be conceptualized through a Suzuki-Miyaura coupling reaction, a common method for creating carbon-carbon bonds between aryl halides and arylboronic acids.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 2',6'-Dimethylbiphenyl-4-ol via a Suzuki-Miyaura coupling reaction. This represents a general approach and would require optimization for this specific target molecule.

Caption: Conceptual workflow for the synthesis of 2',6'-Dimethylbiphenyl-4-ol.

Biological Activity and Signaling Pathways

There is a notable lack of specific data in peer-reviewed literature regarding the biological activity and associated signaling pathways of 2',6'-Dimethylbiphenyl-4-ol. To provide a potential framework for future research, it is useful to consider the activities of other biphenyl and dimethylphenol compounds, which have been studied for their antioxidant and other biological properties.

Potential Areas of Investigation

Based on the activities of structurally related molecules, the following areas may be of interest for investigating the biological role of 2',6'-Dimethylbiphenyl-4-ol.

Caption: Potential areas of biological investigation for 2',6'-Dimethylbiphenyl-4-ol.

Conclusion

2',6'-Dimethylbiphenyl-4-ol is a chemical compound with established identification through its CAS number and IUPAC name. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, experimental data, and biological activity. The information provided in this guide on potential synthetic routes and areas for biological investigation is based on the properties of structurally similar compounds and is intended to serve as a foundation for future research. Further experimental validation is necessary to fully characterize the properties and potential applications of this molecule.

Methodological & Application

Application Notes and Protocols: 2,6-Dimethylbiphenyl-4-ol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbiphenyl-4-ol is a valuable bifunctional organic molecule possessing both a sterically hindered biphenyl backbone and a reactive phenol group. This unique combination of features makes it an attractive starting material and building block for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry, materials science, and polymer chemistry. The hindered nature of the biphenyl linkage can impart specific conformational constraints and metabolic stability in drug candidates, while the hydroxyl group serves as a versatile handle for derivatization and polymerization.

These application notes provide an overview of the potential uses of this compound and detailed protocols for its derivatization.

Application Notes

Synthesis of Bioactive Molecules and Drug Scaffolds

The biphenyl moiety is a common scaffold in many biologically active compounds and approved drugs. The 2,6-dimethyl substitution pattern introduces a degree of rotational restriction around the biphenyl bond, which can be exploited to control the three-dimensional structure of a molecule. This is particularly advantageous in drug design for optimizing binding to target proteins. The phenolic hydroxyl group of this compound can be readily functionalized to introduce various pharmacophores.

Potential Applications:

-

Enzyme Inhibitors: The rigid biphenyl structure can serve as a core to position functional groups for optimal interaction with enzyme active sites.

-

Receptor Ligands: Derivatives can be synthesized to act as agonists or antagonists for various receptors where a specific spatial arrangement of substituents is crucial for activity.

-

Antibacterial Agents: Biphenyl derivatives have shown promise as antibacterial agents, and the unique substitution pattern of this compound could lead to novel compounds with improved efficacy.

Development of Novel Polymers and Materials

Phenolic compounds are widely used as monomers in the synthesis of polymers such as polyethers and polyesters. The bulky and rigid 2,6-dimethylbiphenyl unit can be incorporated into polymer backbones to enhance thermal stability, modify solubility, and introduce specific optical or electronic properties.

Potential Applications:

-

High-Performance Polymers: Oxidative polymerization of this compound, analogous to the polymerization of 2,6-dimethylphenol to form poly(2,6-dimethyl-1,4-phenylene ether) (PPE), could yield novel materials with high thermal resistance and mechanical strength.[1][2][3][4]

-

Liquid Crystals: The rigid, rod-like structure of the biphenyl core is a key feature of many liquid crystalline materials.

-

Organic Light-Emitting Diodes (OLEDs): Functionalized biphenyl derivatives are used in the construction of materials for OLEDs.

Ligand Synthesis for Catalysis

The biphenyl scaffold is a cornerstone in the design of privileged ligands for transition-metal-catalyzed cross-coupling reactions. While this compound itself is not a ligand, it can be readily converted into phosphine or amine-containing derivatives that can act as ligands in catalysis. The steric hindrance provided by the methyl groups can influence the catalytic activity and selectivity.

Experimental Protocols

The following protocols are provided as examples of how this compound can be utilized as a building block.

Protocol 1: Ether Synthesis via Williamson Ether Synthesis

This protocol describes the reaction of this compound with an alkyl halide to form an ether derivative. This is a fundamental transformation for modifying the phenolic hydroxyl group.

Reaction Scheme:

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Benzyl Bromide |

| Yield | 85-95% |

| Purity | >98% (after chromatography) |

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Boronic Acid Derivative of this compound

This protocol outlines a two-step process: first, the synthesis of a boronic ester from this compound, followed by a Suzuki-Miyaura cross-coupling reaction. This demonstrates the use of the biphenyl scaffold for C-C bond formation.

Step 1: Synthesis of 2,6-Dimethylbiphenyl-4-ylboronic acid pinacol ester

Reaction Scheme:

Note: This first requires conversion of the phenol to a triflate, a common procedure not detailed here.

Step 2: Suzuki-Miyaura Cross-Coupling

Materials:

-

2,6-Dimethylbiphenyl-4-ylboronic acid pinacol ester (1.0 eq)

-

Aryl halide (e.g., 4-bromotoluene) (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene, anhydrous

-

Water, degassed

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add 2,6-Dimethylbiphenyl-4-ylboronic acid pinacol ester, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene and degassed water.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 2,6-Dimethylbiphenyl-4-ylboronic acid pinacol ester |

| Coupling Partner | 4-Bromotoluene |

| Catalyst | Pd(OAc)₂ / SPhos |

| Yield | 70-90% |

| Purity | >97% (after chromatography) |

Visualizations

Caption: Workflow for Williamson Ether Synthesis.

Caption: Synthetic pathway for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Functionalization of 2,6-Dimethylbiphenyl-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2,6-Dimethylbiphenyl-4-ol, a versatile building block in medicinal chemistry and materials science. The following sections outline procedures for functionalization at the phenolic hydroxyl group and on the aromatic rings, enabling the synthesis of a diverse range of derivatives.

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily functionalized via O-alkylation and O-acylation reactions. These modifications are crucial for altering the compound's solubility, lipophilicity, and metabolic stability, as well as for introducing reactive handles for further elaboration.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation introduces an alkyl group onto the phenolic oxygen. Due to the steric hindrance around the hydroxyl group, a strong base and a polar aprotic solvent are recommended to facilitate the reaction.

Experimental Protocol: O-Methylation

A common O-alkylation is methylation, converting the phenol to its corresponding methyl ether.

| Parameter | Value |

| Substrate | This compound |

| Reagent | Methyl iodide (CH₃I) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetone |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Typical Yield | >90% |

Protocol:

-

To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Add methyl iodide (1.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired methyl ether.

O-Acylation

O-acylation introduces an acyl group to the phenolic oxygen, forming an ester. This is a common strategy for pro-drug synthesis or to protect the hydroxyl group.

Experimental Protocol: O-Acetylation

Acetylation is a straightforward O-acylation using acetic anhydride.

| Parameter | Value |

| Substrate | This compound |

| Reagent | Acetic anhydride ((CH₃CO)₂O) |

| Base/Catalyst | Pyridine or DMAP (catalytic) |

| Solvent | Dichloromethane (DCM) or neat |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

Protocol:

-

Dissolve this compound (1.0 eq) in pyridine or dichloromethane.

-

Add acetic anhydride (1.2 eq) dropwise at 0 °C. If using a non-basic solvent, add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography if necessary.[1]

Functionalization of the Aromatic Rings

The electron-donating hydroxyl and methyl groups activate the aromatic rings for electrophilic aromatic substitution, primarily at the ortho and para positions.

Formylation (Vilsmeier-Haack Reaction)

Formylation introduces a formyl (-CHO) group onto the aromatic ring, which is a versatile handle for further transformations. The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds.[2][3][4][5][6] The reaction is expected to occur ortho to the hydroxyl group.

Experimental Protocol: Vilsmeier-Haack Formylation

| Parameter | Value |

| Substrate | This compound |

| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) |

| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) |